tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-isobutylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Materials: tert-Butyl 2-isobutylpiperazine-1-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature in an inert atmosphere to prevent any unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the isobutyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the piperazine ring.
Scientific Research Applications
tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
- tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where specific interactions and reactivity are required.
Properties
CAS No. |
1201785-12-7 |
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Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H |
InChI Key |
RQWJCFZPHVSVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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